5-Methylbenzo[b]thiophene-3-carboxylic acid
Description
Significance of Benzo[b]thiophene Scaffolds in Chemical Science
The benzo[b]thiophene framework is of considerable interest to organic chemists and material scientists alike.
In organic synthesis, benzo[b]thiophenes serve as valuable intermediates for the construction of more complex molecular architectures. rhhz.net The reactivity of the thiophene (B33073) ring allows for a variety of functionalization reactions, including electrophilic substitution, metalation, and cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. researchgate.net The development of efficient synthetic methodologies for constructing the benzo[b]thiophene core itself remains an active area of research. researchgate.net
The benzo[b]thiophene nucleus is a common feature in a wide array of biologically active compounds and approved pharmaceutical drugs. researchgate.netnih.gov This scaffold is present in drugs such as raloxifene, used for the prevention of osteoporosis, and zileuton, an anti-asthma medication. researchgate.netresearchgate.net The diverse pharmacological activities associated with benzo[b]thiophene derivatives include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, highlighting the broad therapeutic potential of this heterocyclic system. rsc.orgnih.gov The planar nature of the benzo[b]thiophene ring and the presence of the sulfur atom can facilitate interactions with various biological targets. researchgate.net
Contextualizing Carboxylic Acid Functionalities in Medicinal Chemistry
The carboxylic acid group is a fundamental functional group in medicinal chemistry, frequently contributing to the biological activity of a drug molecule. nih.govresearchgate.net Its ability to act as a hydrogen bond donor and acceptor, as well as its acidic nature, allows for strong interactions with biological receptors and enzymes. researchgate.net Many well-established drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), contain a carboxylic acid moiety. wiley-vch.de However, the presence of a carboxylic acid can also influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. researchgate.net
Specific Rationale for Investigating 5-Methylbenzo[b]thiophene-3-carboxylic acid
The investigation into this compound is predicated on the established biological significance of both the benzo[b]thiophene scaffold and the carboxylic acid functional group. The introduction of a methyl group at the 5-position of the benzo[b]thiophene ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity and pharmacokinetic profile. The placement of the carboxylic acid at the 3-position is also of interest, as substitutions at this position have been shown to be crucial for the activity of various benzo[b]thiophene-based compounds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDGDCHXGAATCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2084-24-4 | |
| Record name | 5-methyl-1-benzothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical and Physical Properties of 5 Methylbenzo B Thiophene 3 Carboxylic Acid
While specific experimental data for 5-Methylbenzo[b]thiophene-3-carboxylic acid is not extensively documented in publicly available literature, its properties can be inferred from related compounds.
| Property | Value |
| Molecular Formula | C10H8O2S |
| Molecular Weight | 192.24 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents like acetone, ether, and benzene (B151609), with limited solubility in water. rsc.org |
Synthesis of 5 Methylbenzo B Thiophene 3 Carboxylic Acid
A potential synthetic pathway could start from a commercially available 4-methylthiophenol. This starting material could undergo a series of reactions, including a Gewald reaction or a similar strategy, to construct the thiophene (B33073) ring fused to the benzene (B151609) ring, followed by the introduction and subsequent hydrolysis of a suitable functional group at the 3-position to yield the desired carboxylic acid.
Biological Activity and Therapeutic Potential
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound suggests logical bond disconnections to identify potential starting materials. The primary disconnection breaks the thiophene (B33073) ring, typically between the sulfur atom and the adjacent carbon (C2-S or C3a-S bond) or at the C2-C3 bond. This leads to two main retrosynthetic pathways.
The first approach involves disconnecting the C2-S and C3a-S bonds, leading back to a substituted thiophene precursor, specifically a 2-formyl-5-methylthiophene, and a benzene (B151609) derivative that can be introduced via a suitable reaction. A further disconnection of the carboxylic acid group at the 3-position reveals a precursor that can be carboxylated or a synthon that already contains the carboxyl group or a precursor to it.
A second common strategy involves the disconnection of the benzene ring fusion, suggesting a starting thiophene derivative that can undergo annulation to form the bicyclic system. This would typically start from a 3-substituted thiophene, with the appropriate functional groups to facilitate the annulation of the benzene ring.
These retrosynthetic pathways guide the selection of appropriate forward synthetic methodologies, which are broadly categorized into cyclization reactions and annulation strategies.
Established Synthetic Routes to the Benzo[b]thiophene Core
The construction of the benzo[b]thiophene scaffold is a well-established area of organic synthesis, with numerous methods developed to achieve this bicyclic heteroaromatic system. These methods can be broadly classified into cyclization reactions and annulation strategies.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of benzo[b]thiophenes. These methods typically involve the formation of the thiophene ring onto a pre-existing benzene derivative. A prominent example is the electrophilic cyclization of o-alkynyl thioanisoles. In this approach, an ortho-substituted benzene ring bearing a thioether and an alkyne functionality undergoes cyclization, often mediated by an electrophilic species, to form the benzo[b]thiophene core organic-chemistry.org. Another classical approach involves the intramolecular cyclization of (2-acylphenylthio)acetic acids or their derivatives.
Recent advancements in this area include the use of various catalysts to promote these cyclizations under milder conditions. For instance, transition metal-catalyzed reactions have been extensively reviewed and offer a versatile toolkit for constructing the benzo[b]thiophene system researchgate.netbohrium.com. These reactions often exhibit high efficiency and functional group tolerance.
Annulation Strategies
Annulation strategies involve the formation of the benzene ring onto a pre-existing thiophene core. This approach is particularly useful for synthesizing specific isomers that might be difficult to access through cyclization routes. Benzoannulation of thiophene derivatives can be achieved through various reactions, including Diels-Alder reactions or transition metal-catalyzed coupling and subsequent cyclization researchgate.net.
One notable annulation method is the reaction of substituted thiophenes with dienophiles to construct the benzene ring. For example, a thiophene-based diene can react with a suitable dienophile to form a cyclohexene (B86901) ring, which can then be aromatized to yield the benzo[b]thiophene. While less common than cyclization strategies, annulation offers a powerful alternative for the synthesis of complex benzo[b]thiophene derivatives researchgate.net. A metal-free, mild, and green synthetic route toward benzothieno[3,2-b]benzofurans has been developed by the annulation of 3-nitrobenzothiophene with phenols acs.org.
Green Chemistry Approaches in Benzo[b]thiophene Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzo[b]thiophenes, aiming to develop more environmentally benign methodologies. These approaches focus on the use of non-toxic reagents, environmentally friendly solvents, and energy-efficient reaction conditions.
One example of a green approach is the use of sodium halides as a source of electrophilic halogens in the cyclization of alkynes, using ethanol (B145695) as a solvent nih.govuwf.edu. This method avoids the use of harsh and toxic halogenating agents. Additionally, visible-light-induced synthesis of benzothiophenes has emerged as a sustainable alternative, utilizing light as a renewable energy source to drive the chemical transformation dntb.gov.ua. The development of one-pot syntheses, which reduce the number of purification steps and minimize waste generation, is another key aspect of green chemistry in this field rsc.org.
Synthesis of this compound and its Precursors
The synthesis of the specifically substituted this compound requires careful consideration of regioselectivity to ensure the correct placement of the methyl and carboxylic acid groups.
Regioselective Synthetic Strategies
Regioselective synthesis is crucial for obtaining the desired 5-methyl isomer. A common strategy involves starting with a commercially available or readily synthesized 4-methylthiophenol. This precursor ensures the methyl group is in the correct position on the benzene ring.
One potential synthetic route begins with the reaction of 4-methylthiophenol with a suitable three-carbon synthon that will ultimately form the thiophene ring with the carboxylic acid at the 3-position. For instance, reaction with a propiolic acid derivative or a related synthon can lead to the formation of the benzo[b]thiophene core with the desired substitution pattern.
Another regioselective approach involves the use of directed ortho-metalation. Starting with a protected 4-methylthiophenol, a directing group can be used to facilitate lithiation at the ortho position to the sulfur atom. Subsequent reaction with an appropriate electrophile can introduce the necessary functionality to build the thiophene ring.
A study on the regioselective synthesis of a substituted thiophene-3-carbaldehyde utilized a chemo- and regioselective Br/Li exchange reaction, highlighting a powerful tool for achieving specific substitution patterns on thiophene rings, which can be conceptually applied to the synthesis of benzo[b]thiophene precursors mdpi.com. The synthesis of related benzo[b]thiophene-3-carboxylic acid derivatives has been reported, often starting from a substituted benzo[b]thiophene and introducing the carboxylic acid group at a later stage, for example, through lithiation and subsequent carboxylation with carbon dioxide nih.gov.
The following table summarizes some of the key synthetic strategies discussed:
| Strategy | Description | Key Features | Reference(s) |
| Cyclization Reactions | Formation of the thiophene ring onto a pre-existing benzene derivative. | Versatile, well-established, many catalytic options. | organic-chemistry.orgresearchgate.netbohrium.com |
| Annulation Strategies | Formation of the benzene ring onto a pre-existing thiophene core. | Useful for specific isomers, alternative to cyclization. | researchgate.netacs.org |
| Green Chemistry Approaches | Use of environmentally benign reagents and conditions. | Sustainable, reduced waste, use of renewable resources. | nih.govuwf.edudntb.gov.uarsc.org |
| Regioselective Synthesis | Control of substituent placement on the benzo[b]thiophene core. | Crucial for specific isomers, often involves directed metalation or specific starting materials. | mdpi.comnih.gov |
Optimization of Reaction Conditions and Yields
Detailed studies focusing exclusively on the optimization of the synthesis of this compound are not extensively documented in publicly available literature. However, effective reaction conditions can be inferred from the synthesis of structurally related analogues. A common final step in the preparation of benzo[b]thiophene-3-carboxylic acids is the hydrolysis, or saponification, of a corresponding ester precursor.
For instance, the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylic acid is achieved by hydrolyzing its ethyl ester precursor. nih.gov The reaction is typically conducted using a base such as sodium hydroxide (B78521) (NaOH) in a mixed solvent system of ethanol (EtOH) and water (H₂O). nih.gov The mixture is heated, for example at 50°C, to drive the reaction to completion. nih.gov Progress is carefully monitored using analytical techniques such as Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) to ensure the complete consumption of the starting material. nih.govresearchgate.net Upon completion, the reaction is worked up by cooling, followed by acidification with a dilute acid like hydrochloric acid to precipitate the desired carboxylic acid product. nih.gov General optimization for syntheses of benzo[b]thiophene derivatives often involves screening different catalysts, ligands, and temperature profiles to maximize yield and minimize impurities. chemicalbook.com
Scalability Considerations in Synthesis
Information regarding the large-scale synthesis and specific scalability challenges for this compound is not detailed in the reviewed scientific literature. Developing a scalable process would typically involve addressing factors such as cost of starting materials, reaction safety, purification efficiency, and waste management, none of which are specifically described for this compound.
Derivatization Chemistry of this compound
The chemical reactivity of this compound allows for extensive derivatization at two primary sites: the carboxylic acid moiety and the benzo[b]thiophene ring system. These modifications are crucial for tuning the physicochemical and biological properties of the resulting molecules.
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides.
Esterification can be accomplished through standard methods such as the Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like concentrated sulfuric acid, and heating the mixture under reflux. prepchem.com
Amidation is a more frequently documented transformation for this class of compounds, often employing modern coupling agents to facilitate the formation of the amide bond under mild conditions. nih.gov A general and effective method involves the use of peptide coupling reagents. uow.edu.au In a typical procedure, the benzo[b]thiophene-3-carboxylic acid is treated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net This reaction is carried out in an anhydrous aprotic solvent, commonly dichloromethane (B109758) (DCM), at room temperature. nih.gov The corresponding amine is then added to the activated carboxylic acid to yield the desired amide. nih.gov This methodology has been used to synthesize a wide array of amide derivatives with varying yields, as illustrated in the table below, which showcases derivatives from a closely related 5-substituted benzo[b]thiophene-3-carboxylic acid. nih.gov
| Reactant (Amine or Alcohol) | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine | Amide | 47% | nih.gov |
| 4-Phenoxypiperidine | Amide | 38% | nih.gov |
| Heptan-4-amine | Amide | 81% | nih.gov |
| 3,4-Dimethoxyphenethylamine | Amide | 60% | nih.gov |
| Benzo[d] nih.govchemicalbook.comdioxol-5-amine | Amide | 81% | nih.gov |
| Propan-1-ol | Ester | 60% | nih.gov |
| 2-Phenoxyethanol | Ester | 54% | nih.gov |
| 2-(2-Ethoxyphenoxy)ethanol | Ester | 88% | nih.gov |
| 2-Phenoxy-1-phenylethanol | Ester | 84% | nih.gov |
While specific examples of the reduction of the carboxylic acid group of this compound are not reported in the surveyed literature, decarboxylation represents a potential transformation. The decarboxylation of thiophene carboxylic acids can be challenging compared to other five-membered heterocycles like furan (B31954) and pyrrole-2-carboxylic acids. youtube.com However, specific conditions can effect this transformation. For example, 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated by refluxing with 48% hydrobromic acid. zendy.io This suggests that similar strong acidic conditions might be applicable for the decarboxylation of the title compound.
Modifications of the Benzo[b]thiophene Ring System
The aromatic benzo[b]thiophene core is susceptible to modification, primarily through electrophilic substitution and metal-mediated cross-coupling reactions on halogenated precursors.
Electrophilic substitution on the unsubstituted benzo[b]thiophene ring preferentially occurs at the C3 position. chemicalbook.com Since this position is occupied by the carboxylic acid group in the title compound, subsequent electrophilic substitutions would be directed to other positions. The electronic properties of the existing methyl and carboxylic acid groups would influence the regioselectivity of reactions such as nitration, halogenation, or sulfonation. For example, nitration of benzo[b]thiophene-2-carboxylic acid methyl ester with a mixture of concentrated nitric and sulfuric acids introduces a nitro group at the 5-position. quinoline-thiophene.com
A powerful strategy for introducing diversity onto the benzene portion of the scaffold involves using a halogenated precursor. For instance, a bromo-substituted benzo[b]thiophene can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. nih.gov This approach was used to synthesize a 5-(1-methyl-1H-pyrazol-4-yl) substituted benzo[b]thiophene intermediate, demonstrating a method to functionalize the 5-position of the ring system prior to the final formation of the carboxylic acid. nih.gov Another key reaction is the lithiation of the benzo[b]thiophene ring, which typically occurs at the C2-position with reagents like n-butyllithium, followed by quenching with an electrophile to introduce a substituent. chemicalbook.com
Synthesis of Spiro-Fused Heterocycles and Complex Adducts
The planar benzo[b]thiophene framework can serve as a foundation for the synthesis of three-dimensional, complex molecules, including spiro-fused heterocycles. These structures are of significant interest in medicinal chemistry due to their rigid conformations and novel spatial arrangement of functional groups. A primary route to these compounds is through cycloaddition reactions. nih.gov
One established method is the 1,3-dipolar cycloaddition reaction. For instance, an azomethine ylide, generated in situ, can react with a suitable dipolarophile incorporated into the benzo[b]thiophene structure to construct a spiro-pyrrolidine ring system. nih.gov This strategy allows for the fusion of the benzo[b]thiophene motif with other heterocyclic rings at a single, shared carbon atom, creating a spirocyclic junction.
Due to their inherent aromaticity, benzo[b]thiophenes are generally poor participants in cycloaddition reactions under normal conditions. researchtrends.net However, their reactivity can be dramatically altered by oxidation of the sulfur atom. The resulting benzo[b]thiophene S-oxides and, more commonly, S,S-dioxides are no longer fully aromatic and behave as excellent dienes in [4+2] cycloaddition (Diels-Alder) reactions. researchtrends.netrsc.orgsemanticscholar.org
The general process involves:
Oxidation: The sulfur atom of this compound is oxidized, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding S,S-dioxide.
Diels-Alder Reaction: The S,S-dioxide is then reacted with a dienophile. A wide range of dienophiles can be employed, including electron-deficient alkenes (e.g., maleimides, acrylates) and alkynes. researchgate.netresearchgate.net
The resulting cycloadduct is a complex, bridged polycyclic system. These adducts are often not isolated but undergo spontaneous or induced secondary reactions, such as the extrusion of sulfur dioxide (SO₂), to yield new aromatic systems like highly substituted naphthalene (B1677914) derivatives. rsc.org This Diels-Alder/retro-Diels-Alder sequence provides a powerful method for constructing complex carbocyclic and heterocyclic frameworks.
Cycloaddition reactions are powerful not only for ring formation but also for their potential to control stereochemistry. The Diels-Alder reactions involving benzo[b]thiophene S-oxides and S,S-dioxides can proceed with a high degree of stereoselectivity, providing a route to enantiomerically enriched or diastereomerically pure complex molecules.
Key aspects of stereoselectivity in these reactions include:
Facial Selectivity: Thiophene S-oxides are known to exhibit high syn π-facial stereoselectivity in their reactions with dienophiles, meaning the dienophile adds to the same face of the diene as the sulfoxide (B87167) oxygen. researchgate.net
Endo/Exo Selectivity: As with standard Diels-Alder reactions, the cycloaddition can favor the formation of either the endo or exo stereoisomer. This selectivity is influenced by factors such as the steric and electronic nature of the diene and dienophile, as well as the reaction conditions (temperature, solvent, Lewis acid catalysis).
Diastereoselectivity: When chiral dienophiles or catalysts are used, it is possible to achieve high levels of diastereoselectivity and even enantioselectivity, leading to the synthesis of a single stereoisomer.
The ability to form up to four new stereocenters in a single, often stereocontrolled, step makes this an attractive strategy for the synthesis of complex natural products and pharmaceutical agents starting from the benzo[b]thiophene scaffold. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to assign all proton and carbon signals unequivocally.
Multi-dimensional NMR experiments are indispensable for mapping the complex spin systems and connectivity within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would primarily show correlations between the aromatic protons on the benzene ring, helping to confirm their relative positions (ortho, meta, para).
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com It would allow for the unambiguous assignment of each proton signal to its attached carbon atom in the this compound structure. For instance, the methyl protons would show a cross-peak with the methyl carbon, and each aromatic proton would correlate with its specific aromatic carbon. researchgate.netscience.gov
A detailed search of scientific databases did not yield a complete, published set of COSY, HSQC, and HMBC spectra specifically for this compound. The expected correlations, based on the known structure, are summarized in the hypothetical data table below.
| Proton (¹H) Signal | Expected COSY Correlations (with other ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with other ¹³C) |
| H2 | H4, H6 | C2 | C3, C3a, C7a, Carboxylic C=O |
| H4 | H2, H6 | C4 | C3a, C5, C6 |
| H6 | H2, H4 | C6 | C5, C7, C7a |
| 5-CH₃ | Aromatic Protons | C of 5-CH₃ | C4, C5, C6 |
| COOH | None | None | C2, C3, C3a |
Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data for this compound was not found.
For this compound, the primary conformational flexibility would involve the orientation of the carboxylic acid group relative to the thiophene ring. Due to potential steric hindrance and electronic interactions, the C-C bond between the ring and the carboxyl group may have a rotational barrier. This could be investigated using variable temperature (VT) NMR studies or Nuclear Overhauser Effect (NOE) experiments to determine the preferred spatial arrangement in solution.
Tautomerism is not expected to be a significant feature for this compound under normal conditions. The carboxylic acid proton is the only labile proton, and its enol tautomer would be highly unstable.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₀H₈O₂S | 207.0323 |
Note: This value is calculated based on the known molecular formula.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed information about the compound's structure and fragmentation pathways.
For this compound, characteristic fragmentation would likely involve:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, resulting in an [M-17]⁺ ion.
Loss of formic acid (HCOOH) or CO₂: Decarboxylation is a typical pathway, leading to an [M-46]⁺ or [M-44]⁺ ion. miamioh.eduyoutube.com
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion.
A detailed study of the fragmentation patterns of related benzo[b]thiophene structures has been discussed in the literature, but a specific MS/MS analysis of this compound was not found. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictates the crystal packing. mdpi.com As this compound is achiral, the determination of absolute configuration is not applicable.
A search of crystallographic databases did not yield a published crystal structure for this compound. While structures for other substituted benzo[b]thiophenes have been reported, this specific data remains elusive. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. Due to a lack of extensive published experimental spectra for this specific molecule, theoretical calculations based on density functional theory (DFT) are often employed to predict the vibrational frequencies. These computational models provide valuable insights into the expected spectral features.
The primary vibrational modes are associated with the carboxylic acid group, the benzothiophene (B83047) core, and the methyl substituent.
Carboxylic Acid Group Vibrations: The carboxylic acid moiety gives rise to several characteristic and intense bands. The most prominent is the O-H stretching vibration, which typically appears as a very broad band in the FT-IR spectrum, often spanning from 3300 to 2500 cm⁻¹. This broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers in the solid state. The C=O stretching vibration of the carbonyl group is another strong and sharp absorption, generally observed in the region of 1710-1680 cm⁻¹ for aromatic carboxylic acids. The position of this band can be influenced by conjugation with the benzothiophene ring system. Furthermore, C-O stretching and O-H in-plane and out-of-plane bending vibrations contribute to the spectrum, typically appearing in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions for the coupled C-O-H modes, and around 920 cm⁻¹ for the out-of-plane O-H bend.
Benzothiophene Core Vibrations: The fused aromatic ring system of benzothiophene exhibits a series of characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to a group of bands in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds also produce characteristic absorptions in the fingerprint region of the spectrum. The C-S stretching vibration of the thiophene ring is generally weaker and can be found at lower wavenumbers.
Methyl Group Vibrations: The methyl group attached to the benzene ring at the 5-position will exhibit characteristic symmetric and asymmetric C-H stretching vibrations in the 2980-2870 cm⁻¹ range. Symmetric and asymmetric C-H bending vibrations are also expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
The following table summarizes the predicted key vibrational frequencies for this compound based on typical ranges for its constituent functional groups.
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | Weak/Not prominent | Strong |
| Carboxylic Acid | C=O Stretch | 1710-1680 | 1710-1680 | Strong |
| Aromatic Ring | C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Methyl Group | C-H Stretch | 2980-2870 | 2980-2870 | Medium |
| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |
| Carboxylic Acid | C-O-H In-plane Bend | 1440-1395 | - | Medium |
| Methyl Group | C-H Bend | 1460, 1380 | 1460, 1380 | Medium |
| Carboxylic Acid | C-O Stretch | 1320-1210 | - | Medium |
| Carboxylic Acid | O-H Out-of-plane Bend | ~920 (broad) | - | Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the characterization of chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For a molecule to be chiral, it must be non-superimposable on its mirror image and lack a center of inversion or a plane of symmetry.
In the case of this compound, the molecule is achiral. It possesses a plane of symmetry that bisects the thiophene and benzene rings, as well as the carboxylic acid group. The methyl group also lies within this plane. Due to the absence of any stereocenters or axial chirality, this compound does not exist as enantiomers.
Therefore, chiroptical spectroscopic analysis such as circular dichroism is not applicable for the enantiomeric characterization of this compound. The molecule will not exhibit a CD spectrum, as it does not interact differently with left- and right-circularly polarized light.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT studies on benzo[b]thiophene derivatives typically employ functionals like B3LYP or M06-2x combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to model the system accurately. researchgate.netmdpi.com
These calculations can determine optimized molecular geometry, charge distribution, and various electronic parameters. For this compound, DFT would be used to understand how the methyl and carboxylic acid groups influence the electronic properties of the benzothiophene core. Studies on related structures show that such calculations are crucial for correlating molecular structure with chemical reactivity. bath.ac.ukresearchgate.net The choice of functional and basis set is critical for obtaining reliable results, as shown in studies of similar heterocyclic systems. researchgate.net
| Parameter | Typical Functional | Typical Basis Set | Application |
| Geometry Optimization | B3LYP, M06-2x | 6-311G(d,p) | Predicts the most stable 3D structure. |
| Electronic Properties | B3LYP, MW1PW91 | 6-311G(d,p), 6-311++G(d,p) | Calculates orbital energies, charge distribution, and dipole moment. researchgate.netnih.gov |
| Reactivity Descriptors | M06-2x | 6-311++G(d,p) | Determines parameters like hardness, softness, and electrophilicity. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. walisongo.ac.id
For this compound, an MEP map would show a significant region of negative electrostatic potential around the oxygen atoms of the carboxylic acid group, indicating these are primary sites for hydrogen bonding and interaction with electrophiles. mdpi.com The aromatic rings would exhibit negative potential above and below the plane, characteristic of π-systems, while the acidic proton of the carboxyl group would be a site of strong positive potential. researchgate.netwalisongo.ac.id
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and reflects the molecule's ability to accept electrons. researchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In studies of related benzotrithiophene-based compounds, a smaller HOMO-LUMO gap was correlated with enhanced nonlinear optical properties. nih.gov
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzotrithiophene Derivative (DTCMR) | - | - | 2.129 | nih.gov |
| Benzotrithiophene Derivative (DTCM5) | - | - | 0.968 | nih.gov |
| 2-Thiophene Carboxylic Acid Derivative (5-CH3) | - | - | (lowest in series) | mdpi.com |
| 2-Thiophene Carboxylic Acid Derivative (4-OCH3) | - | - | (highest in series) | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a protein binding site.
For this compound, MD simulations could be employed to explore the rotational freedom of the carboxylic acid group relative to the rigid benzothiophene ring system. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target. When docked into a protein's active site, MD simulations can assess the stability of the binding pose, map out key intermolecular interactions (like hydrogen bonds and van der Waals contacts), and calculate the binding free energy, providing a more dynamic and realistic picture of the ligand-target complex than static docking alone. nih.gov
In Silico Prediction of Spectroscopic Properties
Computational methods, particularly DFT, can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com These in silico predictions are valuable for interpreting experimental spectra and can help in the structural elucidation of newly synthesized compounds.
For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra, helping to assign specific peaks to the corresponding atoms in the molecule. Similarly, calculating the IR spectrum can identify the characteristic vibrational frequencies for functional groups, such as the C=O and O-H stretching of the carboxylic acid, and vibrations associated with the benzothiophene core. While experimental spectra are the gold standard, discrepancies between calculated and observed spectra can often be reconciled by considering solvent effects and other environmental factors in the computational model. mdpi.com
| Spectroscopic Technique | Predicted Properties | Computational Method |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | GIAO (Gauge-Including Atomic Orbital) method with DFT |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | DFT frequency calculations |
| UV-Visible Spectroscopy | Maximum Absorption Wavelength (λmax), Oscillator Strength | Time-Dependent DFT (TD-DFT) |
Molecular Docking and Scoring Function Development
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for proposing the binding mode of a potential drug.
Derivatives of benzo[b]thiophene have been the subject of molecular docking studies to explore their potential as anticancer agents. For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were docked into the RhoA protein to understand their inhibitory mechanism. researchgate.netnih.gov Similarly, tetrahydrobenzo[b]thiophene derivatives were docked into the Keap1 protein to investigate their antioxidant activity. bath.ac.ukresearchgate.net
The process involves placing the ligand in the binding site of the receptor in various conformations and orientations. Each of these poses is then evaluated using a scoring function, which is a mathematical model that estimates the binding affinity. dntb.gov.ua Scoring functions are developed to approximate the free energy of binding, with lower scores typically indicating more favorable interactions. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand binding and can guide further optimization of the compound's structure.
| Compound Class | Protein Target | Biological Activity Investigated | Reference |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK pathway | Anticancer | researchgate.netnih.gov |
| Tetrahydrobenzo[b]thiophene derivatives | Keap1 (PDB: 7C5E) | Antioxidant | bath.ac.ukresearchgate.net |
| Tetrahydrobenzo[b]thiophene derivatives | Tubulin (colchicine binding site) | Anticancer (Colorectal) | nih.gov |
Ligand-Protein Interaction Prediction
Currently, there are no specific published studies that predict the protein targets or detail the ligand-protein interactions for this compound. Computational screening of this compound against various protein databases would be necessary to identify potential biological targets. Such studies would typically involve molecular docking simulations to predict the binding energy and mode of interaction with a wide array of proteins. The results would be presented in data tables listing potential protein targets, their corresponding binding affinities (e.g., in kcal/mol), and the types of interactions observed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
Without such dedicated research, a data table of predicted interactions cannot be generated.
Binding Site Analysis
Similarly, a detailed binding site analysis for this compound is not available in the current scientific literature. This type of analysis is contingent on identifying a specific protein target for which the compound shows significant binding affinity. Once a target is identified, computational tools can be used to analyze the amino acid residues that constitute the binding pocket.
A comprehensive binding site analysis would typically include a data table listing the key amino acid residues involved in the interaction, the distance of these interactions, and the nature of the chemical bonds formed (e.g., hydrogen bond donors/acceptors, hydrophobic contacts). For instance, the carboxylic acid moiety of this compound would be a prime candidate for forming hydrogen bonds with polar residues like arginine, lysine, or histidine within a binding site. The bicyclic benzothiophene core would likely engage in hydrophobic and aromatic stacking interactions.
In the absence of specific molecular docking studies for this compound, a detailed and accurate analysis of its binding site interactions remains unelucidated.
Biological Activity and Mechanistic Investigations Pre Clinical
Enzyme Inhibition and Activation Studies (In Vitro)
Derivatives of 5-Methylbenzo[b]thiophene-3-carboxylic acid have been the subject of various enzyme inhibition studies, demonstrating their potential as modulators of key enzymes implicated in cancer and inflammation.
Enzyme Kinetics and Inhibition Modes
Research into the enzyme kinetics and inhibition modes of benzo[b]thiophene-3-carboxylic acid derivatives has revealed their potential as targeted inhibitors. For instance, a series of halo-substituted mixed ester/amide-based derivatives were investigated as inhibitors of jack bean urease. One of the compounds demonstrated a mixed type of inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. semanticscholar.org
While specific kinetic data for this compound is not available, the study of its derivatives provides a foundation for understanding how this structural scaffold can interact with enzymatic targets.
Identification of Specific Molecular Targets
Investigations into the derivatives of this compound have successfully identified several specific molecular targets, primarily in the context of cancer and inflammatory pathways.
RhoA/ROCK Pathway: A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives identified the RhoA/ROCK pathway as a key target in cancer. tandfonline.comnih.govresearchgate.netnih.govproquest.comfigshare.com One particular derivative, compound b19 , was shown to inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. tandfonline.comnih.govresearchgate.netnih.govproquest.comfigshare.com This inhibitory activity was confirmed by the suppression of myosin light chain phosphorylation, a downstream effector of the RhoA/ROCK pathway. tandfonline.comnih.govresearchgate.netnih.govproquest.comfigshare.com
PDK1 and LDHA: In the realm of colorectal cancer, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), two enzymes crucial for the reprogrammed glucose metabolism in proliferating tumor cells. semanticscholar.org
5-LOX/COX: Derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid have been evaluated as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), enzymes that play a significant role in inflammatory pathways. researchgate.net Some of these derivatives exhibited promising in vitro activity with submicromolar IC50 values for the inhibition of both 5-LOX and COX-1. researchgate.net
The following table summarizes the inhibitory activities of selected benzo[b]thiophene derivatives against various molecular targets.
| Derivative Class | Compound | Target Enzyme(s) | Cell Line | IC50 Value | Source |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | b19 | RhoA/ROCK Pathway | MDA-MB-231 | Not specified | tandfonline.comnih.govresearchgate.netnih.govproquest.comfigshare.com |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene | 1b | PDK1 | - | 57.10 µg/mL | semanticscholar.org |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene | 1b | LDHA | - | 64.10 µg/mL | semanticscholar.org |
| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid | 5h | COX-2 | - | More potent than Celecoxib | researchgate.net |
| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid | 5h | 5-LOX | - | Twice as potent as Meclofenamate sodium | researchgate.net |
Receptor Binding Assays and Ligand-Target Interactions
Radioligand Binding Studies
No specific radioligand binding studies for this compound have been reported in the searched scientific literature.
Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There is no available data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding of this compound to specific molecular targets.
Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro)
While direct studies on this compound are lacking, research on its derivatives has shed light on their ability to modulate cellular pathways and signaling cascades, particularly in the context of cancer.
Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been shown to target the RhoA/ROCK signaling pathway . tandfonline.comnih.govresearchgate.netnih.govproquest.comfigshare.com The inhibition of this pathway by compounds such as b19 leads to the suppression of myosin light chain phosphorylation and the formation of stress fibers, which are critical for cell migration and invasion. tandfonline.comnih.govresearchgate.netnih.govproquest.comfigshare.com This ultimately results in a significant inhibition of proliferation, migration, and invasion of cancer cells, as well as the promotion of apoptosis. tandfonline.comnih.govresearchgate.netnih.govproquest.comfigshare.com
The following table outlines the observed effects of a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative on cellular processes.
| Compound | Cell Line | Cellular Process Affected | Pathway Modulated | Source |
| b19 | MDA-MB-231 | Proliferation, Migration, Invasion, Apoptosis | RhoA/ROCK | tandfonline.comnih.govresearchgate.netnih.govproquest.comfigshare.com |
Gene Expression Profiling and Transcriptomics (e.g., RNA-seq)
A review of the current scientific literature indicates a lack of specific studies focused on the gene expression profiling or transcriptomic effects of this compound. Consequently, its impact on global gene expression patterns through methods such as RNA-sequencing remains to be elucidated.
Proteomic and Metabolomic Investigations
There is currently a scarcity of published research detailing proteomic or metabolomic investigations into the effects of this compound. Such studies would be invaluable for identifying the protein targets and metabolic pathway alterations induced by the compound, thereby offering a deeper understanding of its mechanism of action.
Cell-Based Assays for Mechanistic Insights
While direct cell-based assay data for this compound is not extensively documented, studies on closely related analogs, particularly benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, offer significant mechanistic clues. nih.govresearchgate.net One notable derivative, compound b19 , has demonstrated significant anticancer activity in cell-based assays using the human breast cancer cell line MDA-MB-231. nih.govfigshare.com
This compound was found to potently inhibit cancer cell proliferation, migration, and invasion, while also promoting apoptosis. nih.govbiosynth.com Mechanistic investigations revealed that these effects are mediated through the RhoA/ROCK signaling pathway. nih.govbiosynth.com Specifically, the compound was shown to suppress the phosphorylation of the myosin light chain and inhibit the formation of stress fibers, which are cellular events downstream of RhoA/ROCK activation critical for cell motility and invasion. nih.govbiosynth.com These findings pinpoint the RhoA/ROCK pathway as a key target for this class of benzothiophene (B83047) derivatives.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The exploration of analogs of this compound has been a fruitful area of research, yielding critical information on the structural requirements for biological activity.
Impact of Substituent Modifications on Biological Activity
Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features that enhance the biological effects of the benzo[b]thiophene scaffold. Research on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has shown that modifications at both the C-3 and C-5 positions are critical for anti-proliferative activity. researchgate.net
Specifically, the presence of a carboxamide moiety at the C-3 position was found to enhance anti-proliferative effects in breast cancer cells. researchgate.netresearchgate.net Furthermore, the introduction of a 1-methyl-1H-pyrazol group at the C-5 position contributed significantly to this anticancer activity. biosynth.comresearchgate.net
In a different series of analogs, benzo[b]thiophene-chalcones were evaluated as cholinesterase inhibitors. nih.gov In this context, the substitution pattern on a 3-benzoyl group was explored. The presence of amino and hydroxyl substituents resulted in good inhibitory activity against butyrylcholinesterase (BChE). nih.gov
| Scaffold | Position of Modification | Substituent | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | C-3 | Carboxamide | Enhanced anti-proliferative activity | researchgate.netresearchgate.net |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | C-5 | 1-methyl-1H-pyrazol | Enhanced anti-proliferative activity | biosynth.comresearchgate.net |
| 3-Benzoylbenzothiophene | Benzoyl Ring | Amino Group | Good Butyrylcholinesterase (BChE) inhibition | nih.gov |
| 3-Benzoylbenzothiophene | Benzoyl Ring | Hydroxyl Group | Good Butyrylcholinesterase (BChE) inhibition | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While a specific QSAR model for this compound has not been reported, several QSAR studies on various classes of benzothiophene derivatives have been successfully developed, demonstrating the utility of this approach.
For instance, a QSAR analysis was performed on a series of Benzo[b]thienyl hydroxamic acids, which act as histone deacetylase (HDAC) inhibitors with anticancer properties. researchgate.net The resulting model indicated that steric, electrostatic, and electro-topological parameters were key determinants of their activity. researchgate.net Another study focused on benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus. researchgate.net The developed QSAR models identified key molecular descriptors, such as those related to polar surface area and hydrophobicity, that correlate with antimicrobial activity. researchgate.net Furthermore, 3D-QSAR and 4D-QSAR models have been applied to benzothiophene analogs targeting Factor IXa and the dopamine (B1211576) D2 receptor, respectively, providing spatial and conformational insights into their inhibitory mechanisms. pharmacophorejournal.comnih.gov These studies collectively underscore the power of QSAR in guiding the rational design of new, more potent benzothiophene-based therapeutic agents. pharmacophorejournal.com
Conformational Effects on Ligand-Target Recognition
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Molecular docking studies on analogs of this compound have provided valuable insights into these conformational effects.
In the study of anticancer benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, molecular docking analysis revealed that the highly active compound b19 exhibited a different binding pattern within the target protein compared to a known covalent inhibitor, DC-Rhoin. nih.govfigshare.combiosynth.com This suggests that its specific conformation allows it to engage with the target protein in a distinct, high-affinity manner.
Similarly, docking studies of benzo[b]thiophene-chalcone hybrids in the active site of acetylcholinesterase (AChE) identified key intermolecular interactions. nih.gov These included the formation of a hydrogen bond between the carbonyl oxygen of the ligand and the amino acid residue TYR337, as well as π-stacking interactions between the benzoyl aromatic ring and TRP86. nih.gov These specific interactions, which are highly dependent on the ligand's conformation, are crucial for effective enzyme inhibition. The flexibility of the ligand, indicated by the number of rotatable bonds, is also a key factor, as excessive flexibility can lead to a loss of selectivity for the target. nih.gov
In Vivo Pharmacodynamic Studies (Focus on Target Engagement and Biological Processes, Not Therapeutic Efficacy)
Extensive searches of publicly available scientific literature, including peer-reviewed journals and patent databases, did not yield any specific in vivo pharmacodynamic studies for the compound this compound. The existing research on related benzo[b]thiophene derivatives focuses primarily on in vitro activities or on different structural analogues, making it impossible to extrapolate findings directly to this specific molecule. Consequently, there is no reported information regarding its target engagement or its effects on biological processes in living organisms.
Biomarker Identification and Validation for Target Engagement
There is no available information in the scientific literature detailing the identification or validation of biomarkers to assess the target engagement of this compound in vivo. Research in this area would be contingent on first identifying a specific biological target for this compound, which has not been publicly disclosed or published.
Exploration of Compound Distribution and Metabolite Formation (non-toxicological)
No studies detailing the absorption, distribution, metabolism, or excretion (ADME) of this compound in pre-clinical models were found in the public domain. Therefore, there is no data available on its tissue distribution or the formation of its metabolites in a non-toxicological context.
Potential Applications in Chemical Biology and Advanced Materials Non Therapeutic
Development as Molecular Probes and Chemical Tools for Biological Research
While many derivatives of the benzo[b]thiophene core are investigated for therapeutic purposes, the fundamental principles of their design make the scaffold highly suitable for creating molecular probes and chemical tools for basic biological research. mdpi.com These tools are designed to interact with specific biological targets, not to treat a disease, but to study the target's function, localization, or activity.
The synthesis of libraries of benzo[b]thiophene derivatives, such as benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, has been used to identify potent inhibitors of specific enzymes like those in the RhoA/ROCK pathway. nih.govnih.gov In this context, 5-Methylbenzo[b]thiophene-3-carboxylic acid can act as a core fragment. The carboxylic acid group at the 3-position can be readily converted into amides, esters, and other functional groups, while the methyl group at the 5-position influences the electronic properties and steric profile of the molecule. This modular synthesis allows for the systematic exploration of structure-activity relationships (SAR). By creating a series of derivatives and testing their interaction with a protein of interest, researchers can develop highly specific chemical tools. These tools, such as selective inhibitors, are invaluable for dissecting complex cellular signaling pathways and validating new potential drug targets. nih.govresearchgate.net
For example, a chemical probe based on this scaffold could be designed to covalently bind to a specific cysteine residue in a protein, allowing for its activity to be switched on or off, or for the protein to be isolated for further study. The development of such specific molecular probes is a cornerstone of modern chemical biology.
Integration into Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize a large number of diverse but structurally related molecules, creating a "library" that can be screened for desired properties. The this compound structure is an excellent starting point, or scaffold, for the construction of such libraries.
The key to its utility is the presence of distinct chemical handles that can be independently modified. The primary site for diversification is the carboxylic acid at the 3-position. This group can be reacted with a large collection of amines to form a library of amides or with various alcohols to create a library of esters. researchgate.netnih.gov Furthermore, additional functionalization can be introduced onto the benzothiophene (B83047) ring system itself, allowing for another dimension of chemical diversity.
This approach has been demonstrated in the synthesis of various benzo[b]thiophene derivatives. nih.govresearchgate.net By employing automated or parallel synthesis techniques, a single starting material like this compound can be converted into hundreds or thousands of unique compounds. These libraries can then be screened in high-throughput assays to identify molecules with specific, non-therapeutic functions, such as catalysts, components of biosensors, or novel materials.
| Reaction Type | Reactant Class | Resulting Functional Group | Potential for Diversity |
| Amidation | Primary & Secondary Amines | Carboxamide | High (thousands of commercially available amines) |
| Esterification | Alcohols | Ester | High (thousands of commercially available alcohols) |
| Ring Functionalization | Electrophiles/Nucleophiles | Various Substituents | Moderate to High (depends on reaction) |
Applications in Fluorescent Labeling and Imaging (if applicable)
The inherent photophysical properties of the benzo[b]thiophene core make it a promising candidate for the development of fluorescent molecules. Compared to its constituent parts, benzene (B151609) and thiophene (B33073), the fused benzo[b]thiophene system is significantly more emissive. researchgate.net The fluorescence properties, including excitation and emission wavelengths and quantum yield, can be systematically tuned by adding substituents to the ring system. researchgate.netrsc.org
Attaching electron-donating or electron-withdrawing groups can shift the emission spectra, a principle that has been explored in various benzothiophene derivatives. researchgate.net For instance, studies on benzothiazolylthienothiophenes have shown that their fluorescent properties are highly dependent on their structure. researchgate.net Similarly, certain benzothieno[3,2-b]benzothiophene S-oxides exhibit high fluorescence quantum yields in both solution and the solid state. nih.gov
While this compound itself may not be an optimized fluorophore, its structure provides a platform for creating fluorescent probes. The carboxylic acid can be used to link the benzothiophene scaffold to a biomolecule of interest (e.g., a protein or nucleic acid). The methyl group and other potential substitution sites on the ring can then be modified to optimize the photophysical properties for a specific imaging application, such as tuning the emission to the blue or green portion of the spectrum. rsc.org
| Derivative Class | Observed Photophysical Property | Potential Application |
| Benzothiophene Core | Inherent fluorescence | Parent structure for fluorophores |
| Substituted Benzothiophenes | Tunable emission spectra | Wavelength-specific probes |
| Benzothiophene S-Oxides | High quantum yields | Bright fluorescent labels |
Role in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry involves the design of systems where molecules are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar, aromatic structure of the benzo[b]thiophene core makes it ideal for participating in π-π stacking interactions, while the carboxylic acid group is a classic hydrogen bond donor and acceptor. This combination of features allows this compound to be considered as a building block for self-assembling systems.
Research has shown that related benzodithiophene derivatives can form ordered, self-assembled monolayers on surfaces, with the final structure being influenced by the nature of the substituents. acs.org Furthermore, π-extended benzothiophene compounds have been shown to self-assemble into highly ordered one-dimensional nanoribbons. nih.gov In a particularly relevant example, the benchmark organic semiconductor nih.govbenzothieno[3,2-b] nih.gov-benzothiophene (BTBT) was conjugated to a self-assembling peptide. The resulting molecule formed a hydrogel composed of a 3D fibrillar network, driven by both hydrogen bonding between the peptides and π-π stacking of the BTBT cores. mdpi.com This demonstrates the power of combining the self-assembly properties of different molecular motifs. The carboxylic acid of this compound could similarly be used to direct the formation of ordered structures like liquid crystals or conductive gels. bohrium.com
Consideration in Organic Electronic Materials and Optoelectronics
Thiophene-based molecules are among the most extensively studied classes of organic semiconductors. nih.govspringerprofessional.deresearchgate.netnih.gov Their π-conjugated systems allow for the transport of charge carriers, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govmdpi.com
The benzo[b]thiophene scaffold is a key component in many high-performance organic electronic materials. bohrium.comacs.orgmdpi.com Fusing the thiophene ring with a benzene ring extends the π-conjugation, which is generally favorable for charge transport. The properties of these materials, such as their charge carrier mobility and their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely controlled through chemical functionalization. acs.org
The this compound molecule can be seen as a precursor for such materials. The methyl group can influence the solid-state packing of the molecules, which is critical for efficient charge transport, while the carboxylic acid group can be used to anchor the molecule to surfaces or to create more complex, functional architectures. For example, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) are known to be excellent p-type semiconductors, and their properties are tuned by substitution. mdpi.comacs.org The incorporation of benzothiophene units into larger conjugated systems is a proven strategy for developing novel materials for next-generation flexible and transparent electronics. nih.govmdpi.com
| Application Area | Relevant Property of Benzothiophene Core | Role of Substituents (e.g., -CH₃, -COOH) |
| Organic Field-Effect Transistors (OFETs) | π-conjugated system for charge transport | Influence molecular packing and crystallinity |
| Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO energy levels | Control energy level alignment and morphology |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, fluorescence | Tune emission color and efficiency |
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds derived from 5-Methylbenzo[b]thiophene-3-carboxylic acid. These computational tools can analyze vast chemical spaces to identify derivatives with optimized properties, significantly accelerating the discovery process.
Virtual Screening: ML models can screen massive virtual libraries of potential derivatives to identify candidates with a high probability of desired biological activity or material properties. This process is much faster than traditional high-throughput screening.
De Novo Design: Generative models, such as recurrent neural networks (RNNs), can design entirely new molecules based on the this compound scaffold, tailored to meet specific multi-parameter optimization goals (e.g., high efficacy, low toxicity).
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can accurately predict the physicochemical and biological properties of new derivatives before they are synthesized, saving time and resources. Computational studies, including molecular docking and density functional theory (DFT), are already used to predict the drug candidacy of benzothiophene (B83047) derivatives.
| AI/ML Application | Objective for this compound Derivatives | Potential Outcome |
|---|---|---|
| Virtual High-Throughput Screening | Identify derivatives with high binding affinity to a specific biological target. | Rapid identification of potent lead compounds for drug discovery. |
| Generative Adversarial Networks (GANs) | Design novel derivatives with unique electronic properties. | Discovery of new candidates for organic electronics. |
| Predictive ADMET Modeling | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs. | Early-stage deselection of candidates with poor pharmacokinetic profiles. |
Exploration of Unconventional Synthetic Pathways
While classical methods for synthesizing benzo[b]thiophenes are well-established, future research will likely focus on more efficient, sustainable, and versatile unconventional synthetic pathways. These modern methods can offer significant advantages in terms of yield, regioselectivity, and functional group tolerance.
Emerging synthetic strategies applicable to this compound and its analogs include:
One-Pot Domino Reactions: Multi-component reactions that form multiple bonds in a single operation, such as those involving a Knoevenagel condensation–Michael addition–intramolecular cyclization sequence, can provide rapid access to highly functionalized benzo[b]thiophenes.
Photochemical Cyclization: Iodine-promoted photocyclization of appropriately substituted thiophenes presents an efficient and milder alternative to traditional oxidative coupling methods for constructing the fused ring system.
Aryne Chemistry: The reaction of aryne intermediates with alkynyl sulfides is a novel and powerful method for the one-step synthesis of diverse 3-substituted benzo[b]thiophenes.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for key synthetic steps, such as the condensation of thioglycolates with benzonitriles.
| Unconventional Method | Key Advantage | Potential Application |
|---|---|---|
| Domino Reactions | High atom economy and step efficiency. | Rapid library synthesis of complex derivatives. |
| Photocyclization | Mild reaction conditions. | Synthesis of sensitive or complex fused-ring systems. |
| Aryne Cycloaddition | Access to diverse 3-substituted products. | Facile introduction of various functional groups at the 3-position. |
| Metal-Free Cyclization | Avoids toxic and expensive metal catalysts. | Greener synthesis of substituted thiophenes from alkynols. |
Advanced Mechanistic Studies at the Single-Molecule Level
Understanding reaction mechanisms at the most fundamental level is crucial for optimizing synthetic routes and designing new catalysts. Future research could employ advanced single-molecule spectroscopy and microscopy techniques to probe the formation and reactivity of this compound. These methods allow for the direct observation of individual molecular events, providing insights that are inaccessible through bulk measurements.
Potential applications of single-molecule techniques include:
Visualizing Reaction Intermediates: Techniques like scanning tunneling microscopy (STM) could potentially be used to visualize reactive intermediates during the surface-catalyzed synthesis of benzo[b]thiophenes.
Probing Catalytic Cycles: Single-molecule fluorescence resonance energy transfer (smFRET) could be used to monitor the conformational dynamics of an enzyme or catalyst as it processes a derivative of the target compound.
Understanding Self-Assembly: Atomic force microscopy (AFM) can be used to study the self-assembly of derivatives into larger structures on a surface, which is relevant for materials science applications.
Development of Novel Analytical Techniques for Characterization
As more complex and subtle derivatives of this compound are synthesized, the need for more powerful analytical techniques for their characterization will grow. While standard methods like NMR and mass spectrometry are indispensable, novel and advanced techniques can provide deeper structural and functional information.
Future analytical developments may include:
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio, enabling the separation and characterization of isomers that are indistinguishable by conventional MS.
Chiral Chromatography: The development of new stationary phases for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) will be crucial for the efficient separation and analysis of chiral derivatives, which is vital in pharmaceutical research.
Solid-State NMR (ssNMR): For derivatives intended for materials applications, ssNMR can provide detailed information about the structure, packing, and polymorphism in the solid state, which is not obtainable from solution-state NMR.
Synergistic Research with Other Privileged Scaffolds
The benzo[b]thiophene core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. A promising future direction is the creation of hybrid molecules that combine the this compound moiety with other privileged structures. This molecular hybridization strategy aims to create synergistic effects, leading to compounds with enhanced potency, improved selectivity, or novel mechanisms of action.
Examples of privileged scaffolds for potential synergistic research include:
Pyrazoles and Imidazoles: These five-membered nitrogen-containing heterocycles are common in pharmaceuticals. Combining them with the benzo[b]thiophene core has led to the development of compounds with anticancer activity.
Chalcones: The chalcone backbone is known for a wide range of biological activities. Hybrid molecules incorporating both benzothiophene and chalcone motifs have been investigated as potential cholinesterase inhibitors.
Piperazine: This scaffold is frequently used in drug design to improve pharmacokinetic properties. Benzo[b]thiophene derivatives incorporating a piperazine ring have shown potential as anticancer agents.
| Privileged Scaffold | Rationale for Hybridization | Potential Therapeutic Area |
|---|---|---|
| Pyrazole | Combines two known bioactive heterocycles. | Oncology |
| Chalcone | Merges pharmacophores to target multiple pathways. | Neurodegenerative Diseases |
| Piperazine | Improves solubility and pharmacokinetic profile. | Oncology |
| 1,3,4-Oxadiazole | Creates rigid structures capable of diverse interactions. | Diabetes |
Q & A
Q. What are the most reliable synthetic routes for preparing 5-Methylbenzo[b]thiophene-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from substituted thiophene precursors. A common approach includes cyclization of halogenated intermediates (e.g., bromothiophenes) followed by carboxylation. For example, the Gewald reaction is effective for constructing the thiophene core, using ethyl cyanoacetate, acetoacetanilide, and sulfur under controlled temperatures (80–100°C) in DMF or THF . Yield optimization requires precise stoichiometric ratios, catalyst selection (e.g., triethylamine), and inert atmospheres to prevent oxidation .
Q. Which characterization techniques are critical for confirming the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromaticity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Purity should be assessed via HPLC (reverse-phase C18 column, MeCN:H₂O gradient) with UV detection .
Q. How do solubility and stability properties affect experimental handling of this compound?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability tests under varying pH (2–12) and temperature (4–40°C) are recommended. Storage at –20°C under nitrogen prevents degradation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields (e.g., 54–78% in similar syntheses ) often stem from subtle differences in reaction kinetics or side reactions. Kinetic profiling via in situ IR or LC-MS can identify intermediates. Computational modeling (DFT) of transition states may clarify steric or electronic effects from methyl or benzo substituents .
Q. What strategies optimize regioselectivity during functionalization of the thiophene ring?
Electrophilic substitution at the 5-methyl position is influenced by directing groups. For example, bromination with NBS (N-bromosuccinimide) in acetic acid favors the para position relative to the methyl group. Steric hindrance from the benzo ring necessitates lower temperatures (0–5°C) to minimize byproducts .
Q. How do structural modifications (e.g., halogenation or amidation) alter biological activity in related thiophene derivatives?
Substitutions at the 3-carboxylic acid position significantly impact bioactivity. For instance, replacing the carboxylic acid with an amide group enhances cell permeability, as seen in antimicrobial studies where 2-(3-nitrobenzamido) derivatives showed improved MIC values against S. aureus . Quantitative structure-activity relationship (QSAR) models can predict activity trends .
Q. What analytical approaches address challenges in quantifying trace impurities during scale-up synthesis?
LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at ppm levels. For example, residual palladium from cross-coupling reactions can be quantified via ICP-MS, with acceptable thresholds <10 ppm .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?
Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values. Dose-response curves (0.1–100 µM) and IC₅₀ calculations should be validated with positive controls (e.g., staurosporine). Molecular docking (AutoDock Vina) predicts binding modes to kinase active sites .
Q. What protocols ensure reproducibility in coupling reactions involving this compound?
Activate the carboxylic acid with EDC/HOBt or DCC/DMAP before coupling to amines. Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and purify via column chromatography. Use anhydrous solvents and molecular sieves to suppress hydrolysis .
Data Interpretation and Validation
Q. How can conflicting data on metabolic stability of thiophene derivatives be reconciled?
Compare in vitro (hepatocyte microsomes) and in vivo (rodent PK) studies to identify species-specific metabolism. LC-HRMS metabolomics can detect phase I/II metabolites (e.g., glucuronidation or sulfation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
